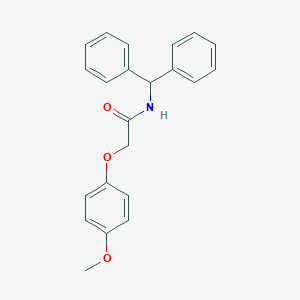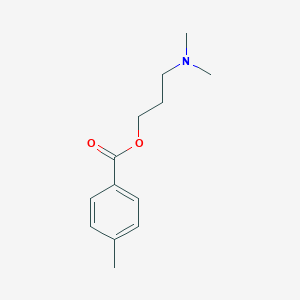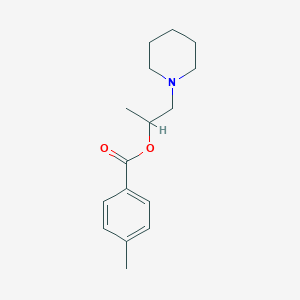
1-Methyl-4-(3-methylbenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(3-methylbenzoyl)piperazine (MMBP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MMBP is a piperazine derivative that has a unique chemical structure and exhibits promising biological activities.
作用機序
The exact mechanism of action of 1-Methyl-4-(3-methylbenzoyl)piperazine is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in the body. This compound has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the GABA-A receptor, which is responsible for the anxiolytic and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
1-Methyl-4-(3-methylbenzoyl)piperazine has several advantages as a chemical compound for lab experiments. This compound is stable and can be easily synthesized in high yield. This compound exhibits a wide range of biological activities, which makes it a versatile tool for scientific research. However, there are also limitations associated with the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not fully understood. The optimal dosage and administration route of this compound for various biological activities are also not well-established.
将来の方向性
There are several future directions for the study of 1-Methyl-4-(3-methylbenzoyl)piperazine. One potential direction is to investigate the potential of this compound as a drug candidate for the treatment of various diseases such as cancer, epilepsy, and anxiety disorders. Another direction is to study the mechanism of action of this compound in more detail to understand how it modulates various signaling pathways in the body. Further studies are also needed to establish the optimal dosage and administration route of this compound for various biological activities.
In conclusion, this compound is a promising compound for scientific research due to its unique chemical structure and promising biological activities. This compound has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. Further studies are needed to fully understand the mechanism of action of this compound and to establish its optimal dosage and administration route for various biological activities.
合成法
The synthesis of 1-Methyl-4-(3-methylbenzoyl)piperazine involves the reaction of 1-methylpiperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The chemical structure of this compound is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
1-Methyl-4-(3-methylbenzoyl)piperazine has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. This compound exhibits a wide range of biological activities such as anti-inflammatory, antitumor, and anticonvulsant properties. It has also been reported to have anxiolytic and antidepressant effects. This compound has been extensively studied for its potential as a drug candidate for the treatment of various diseases such as cancer, epilepsy, and anxiety disorders.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
(3-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-11-4-3-5-12(10-11)13(16)15-8-6-14(2)7-9-15/h3-5,10H,6-9H2,1-2H3 |
InChIキー |
RUZRTUMZFUOHHT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N2CCN(CC2)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)

![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)



![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)
